2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile
Description
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile is a nitrogen-containing heterocyclic compound featuring a benzylpiperazine moiety linked to a pyridin-3-yl group via an acetonitrile bridge. Its molecular structure combines a piperazine ring (known for conformational flexibility and interaction with biological targets) with a pyridine aromatic system, which often contributes to binding affinity in medicinal chemistry. The compound is identified by CAS number 195141-29-8 and synonyms such as AC1N9GAK and AGN-PC-0LAN8D .
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C18H20N4/c19-13-18(17-7-4-8-20-14-17)22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,14,18H,9-12,15H2 |
InChI Key |
KBOTXGVYJLRNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Intermediates
A widely adopted method involves substituting halogenated precursors with 4-benzylpiperazine. For example:
- Intermediate synthesis : 2-Chloro-2-(pyridin-3-yl)acetonitrile is prepared via chlorination of 2-(pyridin-3-yl)acetonitrile using phosphorus oxychloride (POCl₃) under reflux.
- Coupling reaction : The chloro intermediate reacts with 4-benzylpiperazine in anhydrous acetonitrile with potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60–80°C for 12–24 hours, achieving yields of 68–75%.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Reaction time | 12–24 hours | |
| Purity (HPLC) | ≥98% |
Multicomponent Cyclization Reactions
One-pot syntheses leveraging cyanoacetamide or ethyl cyanoacetate have been reported:
- Three-component reaction : Pyridine-3-carbaldehyde, benzylpiperazine, and cyanoacetic acid react in dimethyl sulfoxide (DMSO) with elemental sulfur as a catalyst. The mixture is heated at 120°C for 6 hours, yielding 72–80% product.
- Mechanism : The reaction proceeds via Knoevenagel condensation followed by cyclization and dehydration.
Advantages :
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable precise C–N bond formation:
- Buchwald-Hartwig amination : 2-Bromo-2-(pyridin-3-yl)acetonitrile couples with 4-benzylpiperazine using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand. Reactions in toluene at 100°C yield 65–70% product.
- Optimized conditions :
Comparative efficiency :
| Method | Yield | Purity |
|---|---|---|
| Nucleophilic substitution | 75% | 98% |
| Multicomponent | 80% | 95% |
| Cross-coupling | 70% | 97% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile would depend on its specific biological target. Generally, compounds with piperazine and pyridine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyl group may enhance lipophilicity, aiding in the compound’s ability to cross cell membranes.
Comparison with Similar Compounds
Pyridine Positional Isomers
The positional isomer 2-(4-benzylpiperazin-1-yl)-2-(pyridin-4-yl)acetonitrile (CAS 195141-29-8) differs only in the pyridine ring substitution (3- vs. 4-position). This minor structural variation can significantly alter binding interactions. For example, in AChE inhibitors, the orientation of the pyridine ring influences π-π stacking and hydrogen bonding within the enzyme’s active site .
Substituent Variations on the Benzyl Group
Compounds like 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivatives (e.g., compound 4a) feature electron-withdrawing groups (e.g., Cl, NO₂) on the benzyl ring. These modifications enhance AChE inhibition, with compound 4a achieving an IC₅₀ of 0.91 µM compared to donepezil (IC₅₀ = 0.14 µM) . In contrast, the unsubstituted benzyl group in the target compound may result in reduced activity, highlighting the importance of substituent optimization.
Core Structure Modifications
Benzothiazole Derivatives
The compound N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide replaces the pyridin-3-yl group with a benzothiazole core. This structural shift redirects activity toward anticancer targets, demonstrating how core modifications alter therapeutic applications .
Imidazopyridine Derivatives
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS 82626-72-0) incorporates an imidazopyridine system. While structurally distinct, its safety data (e.g., acute toxicity classifications) suggest that acetonitrile-containing compounds require rigorous hazard evaluation, a consideration relevant to the target compound .
Pharmacological and Functional Comparisons
Table 1: Key Structural and Activity Comparisons
Biological Activity
The compound 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile , also known by its CAS number 195141-29-8, is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 292.37 g/mol |
| Molecular Formula | C₁₈H₂₀N₄ |
| CAS Number | 195141-29-8 |
| Purity | ≥98% |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems.
- Serotonin Receptor Modulation : The compound has been studied for its affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential applications in treating mood disorders and anxiety .
- Dopamine Receptor Activity : Preliminary studies indicate that this compound may influence dopamine receptor pathways, which are critical in the treatment of schizophrenia and other neuropsychiatric conditions .
- Antidepressant Effects : The compound is currently under investigation for its antidepressant-like effects in animal models, showing promise in enhancing mood-related behaviors .
The proposed mechanism of action involves:
- Agonistic activity on serotonin receptors , leading to increased serotonergic signaling.
- Antagonistic effects on certain dopamine receptor subtypes , which may help mitigate psychotic symptoms.
Study 1: Antidepressant-Like Effects
In a study conducted on rodent models, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and the tail suspension test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater efficacy .
Study 2: Neuropharmacological Evaluation
Another research effort focused on evaluating the neuropharmacological profile of this compound. It was found to enhance cognitive functions in mice subjected to stress-induced memory impairment. This suggests potential applications in treating cognitive deficits associated with depression and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
